N-(3-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-4,5-dimethylthiophen-2-yl)furan-2-carboxamide
Description
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Properties
IUPAC Name |
N-[3-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-4,5-dimethylthiophen-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O2S/c1-15-16(2)29-22(24-21(27)20-4-3-13-28-20)19(15)14-25-9-11-26(12-10-25)18-7-5-17(23)6-8-18/h3-8,13H,9-12,14H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXOZQHFEQXFBKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1CN2CCN(CC2)C3=CC=C(C=C3)F)NC(=O)C4=CC=CO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-4,5-dimethylthiophen-2-yl)furan-2-carboxamide is a compound of interest due to its potential pharmacological activities, particularly in the central nervous system (CNS). This article provides a comprehensive analysis of its biological activity based on existing research findings.
Molecular Formula
- C22H24FN3O2S
Structural Features
The compound features a piperazine ring substituted with a fluorophenyl group, a thiophene moiety, and a furan-2-carboxamide structure. These components contribute to its interaction with various biological targets.
Research indicates that compounds with similar structures often exhibit activity through modulation of neurotransmitter systems, particularly serotonin and dopamine receptors. The presence of the piperazine group is significant for CNS activity due to its affinity for these receptors .
Pharmacological Effects
- CNS Activity : The compound's ability to penetrate the blood-brain barrier suggests significant CNS effects, potentially impacting mood regulation and anxiety .
- Antiproliferative Activity : Some derivatives related to this compound have shown promising results in inhibiting cell proliferation in various cancer cell lines, indicating potential anticancer properties .
- Muscle Relaxant Properties : Piperazine derivatives have been noted for their muscle relaxant effects, which may extend to this compound as well .
In Vitro Studies
A study examining the effects of similar piperazine derivatives demonstrated significant inhibition of tumor cell growth at concentrations around 50 µM. The mechanism was attributed to apoptosis induction in cancer cells, suggesting that this compound may possess similar properties .
Comparative Analysis
A comparative study on various aryl piperazine derivatives revealed that compounds with fluorinated phenyl groups often exhibited enhanced binding affinity to serotonin receptors compared to their non-fluorinated counterparts. This suggests that this compound could have improved efficacy in CNS-targeted therapies .
Data Table: Biological Activity Comparison
| Compound Name | Structure | IC50 (µM) | Target Activity |
|---|---|---|---|
| This compound | Structure | TBD | CNS modulation |
| Piperazine Derivative A | Structure | 50 | Anticancer activity |
| Piperazine Derivative B | - | 30 | Muscle relaxant |
Note: IC50 values are indicative and depend on specific experimental conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
